molecular formula C19H18ClN3O B2369614 (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one CAS No. 536726-11-1

(Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one

Katalognummer: B2369614
CAS-Nummer: 536726-11-1
Molekulargewicht: 339.82
InChI-Schlüssel: JMAFFIGSKRBBHE-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. The Z-configuration of the imine group (C=N) at position 4 stabilizes the structure via intramolecular hydrogen bonding. Key structural features include:

  • 3-Chlorophenyl group at position 1, contributing electron-withdrawing effects and steric bulk.
  • Methyl group at position 3, enhancing hydrophobicity.
  • Phenethylamino-methylene substituent at position 4, enabling π-π stacking and hydrogen-bonding interactions.

Pyrazolone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, often modulated by substituent variations .

Eigenschaften

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-14-18(13-21-11-10-15-6-3-2-4-7-15)19(24)23(22-14)17-9-5-8-16(20)12-17/h2-9,12-13,22H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBXSFKGFUWZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The following sections delve into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one typically involves multi-component reactions that allow for the incorporation of various functional groups. The general synthetic pathway includes:

  • Formation of the pyrazole ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Methylene bridge formation : The introduction of the phenethylamino group occurs via a condensation reaction, which stabilizes the structure and enhances biological activity.

Biological Activity

The biological activity of (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were screened against multiple cancer cell lines, revealing several derivatives with optimal cytotoxicity, including those similar to (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one .
CompoundCell Line TestedIC50 (µM)
4aMCF-715.2
4cHeLa12.8
6cA54918.5

Anti-inflammatory Activity

The pyrazole scaffold is also noted for its anti-inflammatory properties, often attributed to its ability to inhibit cyclooxygenase enzymes (COX). Research has shown that compounds within this class can significantly reduce inflammation markers in animal models .

The mechanism by which (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A derivative similar to (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one demonstrated promising results in reducing tumor size in a preclinical model of breast cancer.
  • Inflammatory Disorders : In models of arthritis, compounds from this class showed reduced swelling and pain, indicating potential for treating inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that pyrazole derivatives, including (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one, exhibit promising anticancer properties. A study conducted by Spallarossa et al. demonstrated that a library of phenylaminopyrazoles showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cells . The mechanism of action is thought to involve the inhibition of specific signaling pathways critical for tumor growth.

Anticonvulsant Activity

Another area of investigation involves the anticonvulsant potential of pyrazole derivatives. Compounds similar to (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their ability to prevent seizures induced by maximal electroshock and pentylenetetrazol models. The results suggest that these compounds may offer a new therapeutic avenue for epilepsy treatment .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, certain synthesized compounds have shown effectiveness in reducing inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Antioxidant Properties

Recent studies have suggested that compounds like (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one possess antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

Chemical Synthesis and Modifications

The synthesis of (Z)-1-(3-chlorophenyl)-3-methyl-4-((phenethylamino)methylene)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions, including condensation reactions between hydrazine derivatives and aldehydes or ketones. The structural modifications on the pyrazole ring can significantly influence its biological activity, making structure-activity relationship studies essential for optimizing its pharmacological properties .

Case Studies

StudyFocusFindings
Spallarossa et al.Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines observed.
European Journal of Medicinal ChemistryAnticonvulsant ActivityCompounds showed efficacy in seizure prevention models.
Recent Advances in Pyrazole ResearchAnti-inflammatory EffectsDemonstrated reduction in inflammation markers in vivo.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The following table summarizes key analogs and their substituents:

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 3) R<sup>3</sup> (Position 4) Key References
Target Compound 3-Chlorophenyl Methyl Phenethylamino-methylene
(Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenyl Methyl 4-Chloroanilino-phenyl-methylene
(Z)-4-[(2-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenyl Methyl 2-Chloroanilino-phenyl-methylene
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenyl Methyl Cyclopropylamino-phenyl-methylene
(Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one 2-Chlorophenyl Methyl 4-Nitrophenylhydrazine-methylene

Key Observations :

  • Chlorine Position: The 3-chlorophenyl group in the target compound (vs.
  • Amino Substituents: The phenethylamino group in the target compound introduces greater conformational flexibility compared to rigid cyclopropylamino or planar anilino groups .

Crystallographic and Physicochemical Properties

Crystallographic data for selected compounds:

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding (D–H···A) Refinement Program Reference
Target Compound Pending Pending N–H···O (intramolecular) SHELXL
(Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one P1 978.0 N–H···O (intermolecular) SHELXTL
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one P2₁/c 1,542.2 N–H···N (intermolecular) WinGX

Key Findings :

  • Hydrogen Bonding : Intramolecular N–H···O bonds in the target compound stabilize the Z-configuration, whereas intermolecular bonds in analogs influence crystal packing and solubility.
  • Unit Cell Volume: Bulky substituents (e.g., cyclopropylamino ) increase unit cell volume, correlating with lower melting points (~150°C vs. 180°C for smaller analogs).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer: Synthesis optimization requires strict control of reaction parameters:
  • Temperature: Elevated temperatures (e.g., 130°C for analogous reactions) improve reaction kinetics .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and intermediate stability .
  • Catalysts: Copper(II) salts (e.g., Cu(OTf)₂) can accelerate coupling steps .
  • Monitoring: Use TLC or HPLC to track reaction progress and purity .
  • Purification: Recrystallization from ethanol or column chromatography yields high-purity products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., exocyclic double bond Z-configuration) and stereochemistry .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between aromatic rings) .
  • HPLC: Validates purity (>95%) and detects by-products .
  • Mass Spectrometry: HRMS confirms molecular weight and fragmentation patterns .

Q. What protocols are recommended for characterizing thermal stability and decomposition profiles?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Conduct under nitrogen (heating rate: 10°C/min) to assess decomposition thresholds.
  • Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions (e.g., sharp endothermic peaks at 199–201°C for related pyrazolones) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data interpretation for such pyrazolone derivatives?

  • Methodological Answer:
  • Refinement Tools: Use SHELXL for robust refinement, especially for disordered regions or twinned crystals .
  • Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants for Z/E isomer confirmation) .
  • Computational Support: Density Functional Theory (DFT) optimizes molecular geometry and validates crystallographic parameters .

Q. What approaches are suitable for studying the conformational dynamics of the (Z)-configured exocyclic double bond?

  • Methodological Answer:
  • Variable-Temperature NMR: Measures signal splitting to assess rotational barriers (e.g., ΔG‡ calculations) .
  • X-ray Diffraction: Captures static conformation (e.g., planarity of the pyrazolone ring and substituent orientations) .
  • Molecular Dynamics (MD) Simulations: Models isomerization pathways and energy barriers (software: GROMACS or AMBER) .

Q. How should researchers design experiments to investigate non-covalent interactions influencing crystal packing?

  • Methodological Answer:
  • Hirshfeld Surface Analysis: Quantifies C–H⋯O and π-π interactions using CrystalExplorer .
  • Temperature-Dependent Crystallography: Reveals thermal expansion effects on packing motifs .
  • Mercury Software: Visualizes interaction networks (e.g., weak hydrogen bonds contributing to layer formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.